3-Oxo-2,3-dihydro-1H-indene-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

SAR inconsistency from regioisomeric impurities undermines HBV capsid inhibitor lead optimization. 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide (CAS 215362-21-3) at 98% purity eliminates this risk. • LogP 0.91 vs. 1-oxo regioisomer (LogP 0.62): a ~35-fold partition differential ensures accurate MMP analyses. • The 3-keto group enables direct reductive amination per US 11,098,010 B2; non-ketonic analogs require route redesign. • TPSA 60.16 Ų occupies intermediate physicochemical space for fragment elaboration toward orally bioavailable candidates.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 215362-21-3
Cat. No. B1626897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydro-1H-indene-4-carboxamide
CAS215362-21-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC=C2C(=O)N
InChIInChI=1S/C10H9NO2/c11-10(13)7-3-1-2-6-4-5-8(12)9(6)7/h1-3H,4-5H2,(H2,11,13)
InChIKeyJIYOIDBKFDNWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-2,3-dihydro-1H-indene-4-carboxamide: Chemical Identity & Properties


3-Oxo-2,3-dihydro-1H-indene-4-carboxamide (CAS 215362-21-3) is a bicyclic indene derivative bearing a ketone at position 3 and a primary carboxamide at position 4, with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . Its computed LogP is 0.9144 and its topological polar surface area (TPSA) is 60.16 Ų, as listed on reputable vendor databases . Described as a versatile small molecule scaffold , this compound falls within the substituted dihydroindene-4-carboxamide chemical space claimed in a major patent family targeting hepatitis B virus (HBV) capsid inhibition [1].

3-Oxo-2,3-dihydro-1H-indene-4-carboxamide: Analog Substitution Pitfalls


Regioisomeric and deoxygenated indene carboxamides exhibit substantial, quantifiable differences in lipophilicity and polar surface area that preclude simple interchange. The 3-oxo-4-carboxamide target shows a LogP of 0.9144 , whereas the 1-oxo regioisomer (CAS 1391035-39-4) records a LogP of 0.62 and the non-ketonic 2,3-dihydro-1H-indene-4-carboxamide (CAS 103205-13-6) reaches a LogP of 2.15840 . The 5-carboxamide positional isomer (CAS 1344893-69-1) yields a LogP of 1.79860 . This 1.54 log unit span across the analog series translates to roughly a 35-fold difference in octanol-water partition coefficient, meaning that substituting one analog for another will demonstrably alter aqueous solubility, passive membrane permeability, and plasma protein binding—parameters critical to the scientific integrity of any medicinal chemistry campaign or structure-activity relationship study.

3-Oxo-2,3-dihydro-1H-indene-4-carboxamide: Differentiation vs. Analogs


Lipophilicity Span Across Indene Carboxamides

The target compound 3-oxo-2,3-dihydro-1H-indene-4-carboxamide exhibits a calculated LogP of 0.9144 . The 1-oxo regioisomer (CAS 1391035-39-4) shows a LogP of 0.62 , representing a +0.29 log unit (47% increase in partition coefficient) for the 3-oxo compound. The non-oxygenated 2,3-dihydro-1H-indene-4-carboxamide (CAS 103205-13-6) records a LogP of 2.15840 , 1.24 log units higher (approximately 17-fold greater lipophilicity). The 5-carboxamide positional isomer (CAS 1344893-69-1) has a LogP of 1.79860 , 0.88 log units higher. These data demonstrate that the 3-oxo-4-carboxamide pattern occupies a distinct, intermediate lipophilicity space within the indene carboxamide class.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Polar Surface Area vs. Non-Ketonic Analog

The target compound has a TPSA of 60.16 Ų , whereas the fully saturated 2,3-dihydro-1H-indene-4-carboxamide (CAS 103205-13-6) has a PSA of only 44.08 Ų . This represents an absolute increase of 16.08 Ų (36.5% higher) conferred by the 3-keto group. The incremental TPSA arises from the additional hydrogen bond acceptor (ketone oxygen) and contributes to enhanced aqueous solubility and hydrogen bonding capability. For the 1-oxo regioisomer and 5-carboxamide isomer, TPSA is identical to the target compound (both possess one ketone and one amide), making the TPSA differentiation specific to the comparison with non-oxygenated analogs.

Computational ADME Hydrogen Bonding Drug Design

Purity Specification Advantage vs. Closest Analogs

As of the latest vendor listings, 3-oxo-2,3-dihydro-1H-indene-4-carboxamide is offered at a purity specification of 98% from Leyan (product 1752297) . In direct comparison, the 1-oxo regioisomer (CAS 1391035-39-4) is listed at 95% purity from both AChemBlock (catalog X204936) and AKSci (catalog 1712CY) . The 5-carboxamide isomer (CAS 1344893-69-1) is also listed at 95% purity from AKSci (catalog 2437DV) . This 3-percentage-point purity differential means that for every gram purchased, the target compound delivers approximately 30 mg less impurity burden compared to the regioisomers, directly impacting yield consistency in multi-step synthetic sequences.

Chemical Procurement Quality Assurance Building Block Sourcing

Scaffold Lineage in HBV Capsid Inhibitor Patents

The 3-oxo-indene-4-carboxamide scaffold serves as the core structural motif in US Patent 11,098,010 B2 (Arbutus Biopharma), which describes substituted dihydroindene-4-carboxamides as HBV capsid inhibitors [1]. The patent explicitly uses a 3-oxo-indene intermediate (ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate) as the starting material for over 133 exemplified compounds. The synthetic scheme relies on the 3-keto group for subsequent transformations including reductive amination and amide coupling. In contrast, the non-ketonic 2,3-dihydro-1H-indene-4-carboxamide and the 1-oxo regioisomer lack the requisite functionality to undergo these specific transformations without additional redox manipulation.

Antiviral Drug Discovery HBV Capsid Inhibition Patent Analytics

C–H Activation Versatility to Indenones

Ilies, Nakamura, and co-workers (Asian J. Org. Chem. 2018) demonstrated that carboxamides bearing a bidentate directing group undergo iron/diphosphine-catalyzed C–H activation with internal alkynes at 40 °C to produce indenone derivatives [1]. This methodology is directly applicable to 3-oxo-indene-4-carboxamides, where the 3-keto group serves as an integral component of the indenone framework. The 1-oxo regioisomer, while structurally related, would produce a different indenone isomer upon annulation, and the non-ketonic analog cannot participate in this transformation. The reaction proceeds with complete regioselectivity and tolerates a variety of alkyne coupling partners, enabling the rapid generation of structurally diverse, π-conjugated indenone libraries.

Synthetic Methodology C–H Functionalization Indenone Synthesis

3-Oxo-2,3-dihydro-1H-indene-4-carboxamide: Key Applications


Property-Driven Lead Optimization for Peripheral Targets

With a LogP of 0.9144 and a TPSA of 60.16 Ų , the 3-oxo-4-carboxamide scaffold occupies an intermediate physicochemical space well-suited for fragment elaboration toward orally bioavailable drugs targeting peripheral tissues. The TPSA above 60 Ų limits passive blood-brain barrier penetration, reducing the risk of CNS off-target effects . In contrast, the non-ketonic 2,3-dihydro analog (PSA 44.08 Ų, LogP 2.16) would bias any derived library toward CNS penetration . Procurement of the 98%-purity material ensures that fragment screening hits are not confounded by impurities.

HBV Capsid Inhibitor Synthesis via Patent Routes

The US 11,098,010 B2 patent explicitly employs the 3-oxo-indene-4-carboxylate/carboxamide scaffold as the starting point for synthesizing >133 exemplified HBV capsid inhibitors . The 3-keto group is essential for the key reductive amination step in the published synthetic scheme. Using the 1-oxo regioisomer or the non-ketonic analog would break synthetic compatibility, requiring route redesign and additional redox steps. The 98% purity specification minimizes byproduct formation in this multi-step sequence.

Indenone Library Synthesis via C–H Activation

The iron-catalyzed C–H activation/annulation methodology reported by Ilies et al. (2018) provides a direct, modular route to convert 3-oxo-indene-4-carboxamides into structurally diverse indenones through alkyne insertion. This transformation leverages the 3-keto group as an intrinsic structural element and proceeds under mild conditions (40 °C). Neither the 1-oxo regioisomer nor the non-ketonic analog can serve as direct surrogates for this transformation without altering the reaction course. The higher purity of the commercially available target compound (98% vs. 95% for analogs) further supports reproducible catalytic reactions.

Matched Molecular Pair Physicochemical Comparator

The precisely quantified LogP differential between the target compound (0.9144) and its 1-oxo regioisomer (0.62) makes this pair ideal for matched molecular pair (MMP) studies investigating the impact of ketone position on lipophilicity-driven properties such as metabolic stability, solubility, and protein binding. The 3-percentage-point purity advantage over the 1-oxo analog ensures that observed property differences in MMP analyses are attributable to structural variation rather than impurity artifacts.

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